5-Chlorooxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H3ClN2O |
|---|---|
Molecular Weight |
118.52 g/mol |
IUPAC Name |
5-chloro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C3H3ClN2O/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) |
InChI Key |
LZBKXVXEOBNEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chlorooxazol 2 Amine and Analogous Structures
Established Synthetic Routes to Oxazole-2-amines
The synthesis of the 2-aminooxazole scaffold is a foundational aspect of medicinal chemistry, with several established methods for its construction.
A prevalent and direct method for synthesizing 2-aminooxazoles involves the cyclocondensation of α-haloketones with urea (B33335). This approach, a variation of the Hantzsch synthesis, provides a straightforward entry into the 2-aminooxazole core. The reaction typically proceeds by heating an appropriate α-haloketone with urea in a suitable solvent.
For instance, the synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine is achieved by refluxing 2-bromoacetylbenzofuran with urea in an ethanol (B145695) solvent for two hours. semanticscholar.org The resulting product is isolated after cooling, neutralization, and recrystallization. semanticscholar.org Microwave irradiation has also been employed to facilitate this reaction, offering a more rapid and efficient alternative to conventional heating. acs.org The reaction of various α-bromoacetophenones with urea in DMF under microwave conditions (120 °C, 300 W) for just three minutes can yield the corresponding 4-aryl-2-aminooxazoles. acs.org
Table 1: Examples of Urea-Mediated Synthesis of 2-Aminooxazoles
| α-Haloketone | Conditions | Product | Reference |
|---|---|---|---|
| 2-Bromoacetylbenzofuran | Urea, Ethanol, Reflux, 2h | 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine | semanticscholar.org |
| α-Bromo-4'-methylacetophenone | Urea, DMF, Microwave (120°C), 3 min | 4-(p-tolyl)oxazol-2-amine | acs.org |
Methodologies for the synthesis of oxazole-2-amines that utilize 2-hydroxypyridine (B17775) or 2-hydroxypyrimidine (B189755) as starting materials are not extensively documented for producing simple 5-aryloxazole-2-amines. However, a related synthesis demonstrates the formation of a fused oxazole (B20620) ring system. The cyclization of 2-amino-3-hydroxypyridine (B21099) with the highly toxic reagent cyanogen (B1215507) bromide in water at 50-60°C yields 2-aminooxazolo[4,5-b]pyridine. scribd.com This reaction illustrates the use of a substituted hydroxypyridine to construct an oxazole ring fused to the pyridine (B92270) core. scribd.com While this produces an important heterocyclic system, direct application of 2-hydroxypyridines or pyrimidines for the synthesis of non-fused 5-aryloxazole-2-amines is not a commonly reported strategy in the reviewed literature.
A sophisticated approach to 5-aryloxazole-2-amines involves the in-situ generation of aza-ylide intermediates. A highly efficient one-pot synthesis of 5-(4-chlorophenyl)oxazol-2-amine (B180388) derivatives has been developed starting from vinyl azide (B81097) alcohol precursors. This method proceeds through a sequential Staudinger reaction with triphenylphosphine, which forms a phosphazide (B1677712) that expels N₂ to generate the reactive aza-ylide intermediate. Subsequent intramolecular cyclization with an aromatic isocyanate leads to the formation of the oxazole ring. scribd.com
The Staudinger reaction between an organic azide and a phosphine (B1218219) is a well-established method for forming aza-ylides (or iminophosphoranes). princeton.edu While these intermediates often require hydrolysis to produce the final amine product in a classic Staudinger reduction, under anhydrous conditions they can be trapped by electrophiles, such as isocyanates, to facilitate cyclization reactions. scribd.comresearchgate.net The stability and reactivity of the aza-ylide are influenced by the electronic nature of the substituents on both the azide and the phosphine. princeton.edu
Targeted Synthesis of Halogenated Oxazole-2-amines
The introduction of halogen atoms, particularly chlorine, onto the oxazole ring is a critical step for modifying the electronic and biological properties of these molecules.
Direct chlorination of the oxazole ring is a potential strategy for synthesizing 5-chlorooxazoles. Electrophilic attack on the oxazole ring generally occurs at the C-5 position, provided it is not already substituted. scribd.com
One reported method involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitriles. google.com Treating these substrates with chlorine in aqueous acetic acid at 50–60°C results in the formation of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. google.com This reaction demonstrates the feasibility of introducing a chlorine atom at the C-5 position, although it starts from a sulfur-substituted precursor and modifies a nitrile at C-4 simultaneously.
Analogous reactions in related heterocyclic systems, such as thiazoles, suggest other potential routes. For example, 2-aminothiazole (B372263) can be directly chlorinated at the C-5 position using reagents like phosphorus pentachloride (PCl₅). This often requires the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the C-2 amine to prevent side reactions. A similar strategy could potentially be applied to 2-aminooxazoles. Furthermore, direct chlorination has been successfully applied to benzoxazoles using various chlorinating agents in the presence of an acidic catalyst to yield chlorobenzoxazoles. These examples suggest that direct electrophilic chlorination of a suitable 2-aminooxazole precursor is a viable, though potentially challenging, synthetic pathway to 5-chlorooxazol-2-amine.
Table 2: Reagents for C-5 Halogenation of Heterocycles
| Heterocycle | Reagent | Position | Product Type | Reference |
|---|---|---|---|---|
| 2-Aryl-5-benzylsulfanyl-1,3-oxazole | Cl₂, aq. Acetic Acid | C-5 | 5-Chloro-1,3-oxazole | google.com |
| 2-Aminothiazole (Boc-protected) | PCl₅ | C-5 | 2-Amino-5-chlorothiazole | |
| Benzoxazole | Chlorinating Agent / Acid Catalyst | - | Chlorobenzoxazole |
The conversion of a 2-amino group on an oxazole ring to a chloro substituent is a valuable transformation for generating versatile synthetic intermediates. This is typically accomplished via a Sandmeyer-type reaction.
This reaction allows for the subsequent introduction of various substituents at the C-2 position through nucleophilic substitution or cross-coupling reactions. For example, ethyl 2-aminooxazole-4-carboxylate can be successfully converted into ethyl 2-chlorooxazole-4-carboxylate by treatment with tert-butyl nitrite (B80452) (t-BuONO) and copper(II) chloride (CuCl₂). acs.org This 2-chlorooxazole (B1317313) intermediate can then undergo Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C-2 position. acs.org The yields for the deaminative chlorination step can range from moderate to good (31-83%). This transformation is a key strategic step in the multi-step synthesis of complex, polysubstituted oxazoles. acs.org
Novel and Emerging Synthetic Pathways for Oxazole-2-amine Scaffolds
Recent advancements in synthetic organic chemistry have led to the development of innovative methods for constructing the oxazole-2-amine core. These methods often offer milder reaction conditions, greater efficiency, and broader substrate scope compared to traditional approaches.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N and C-O bonds under mild conditions. Several strategies have been developed for the synthesis of oxazole and 2-aminoazole derivatives.
One notable method involves the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which provides access to substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org Another approach utilizes a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen at room temperature to yield a variety of substituted oxazoles. organic-chemistry.org
In the context of 2-aminoazoles, which are structurally related to 2-aminooxazoles, photoredox chemistry has been implicated in their prebiotic synthesis. Prebiotically plausible ferrocyanide–ferricyanide photoredox cycling can convert thiourea (B124793) to cyanamide, which then reacts with intermediates derived from the reductive homologation of HCN to form 2-aminoazoles. nih.govrsc.org In a laboratory setting, the irradiation of a mixture containing glycolonitrile, 13C-labelled thiourea, potassium ferrocyanide, and potassium cyanide under UV light yielded 2-aminooxazole (2-AO). rsc.org This suggests that photoredox systems can couple the synthesis of necessary precursors for the formation of the 2-aminooxazole ring. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| α-bromo ketones, amines | CO2/photoredox cocatalysis | Substituted oxazoles | - | organic-chemistry.org |
| 2H-azirines, alkynyl bromides, O2 | Visible-light photoredox catalysis | Substituted oxazoles | Good | organic-chemistry.org |
| Glycolonitrile, 13C-thiourea, K4[Fe(CN)6], KCN | UV irradiation, pH 8 | 2-Aminooxazole | 4% | rsc.org |
Transition metal catalysis offers a versatile and efficient means of constructing heterocyclic rings like oxazoles. Various metals, including palladium, copper, gold, and cobalt, have been employed to catalyze the formation of the oxazole-2-amine scaffold.
Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern synthetic chemistry. However, the cross-coupling of 2-aminooxazole with aryl halides has proven to be challenging. utexas.edu Researchers have found that only trace amounts of the desired product are obtained with the parent 2-aminooxazole, although some 4- and 5-substituted derivatives can be coupled in low to moderate yields. utexas.edu The development of specialized ligands, such as EPhos, has been shown to improve the reactivity for these challenging couplings. utexas.edu
Gold catalysis has been successfully used in the synthesis of 2-amino-1,3-oxazoles. One method involves the intermolecular trapping of intermediate α-oxo gold carbenes with various cyanamides. organic-chemistry.org Another gold(I)-catalyzed oxidative annulation uses ynamides, nitriles, and an N-oxide to produce 5-amino-1,3-oxazoles. organic-chemistry.org
Cobalt catalysis provides a regioselective route to 5-aminooxazoles through a formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides under mild conditions. nih.gov This method is catalyzed by a cost-effective Cp*Co(III) catalyst and demonstrates good functional group tolerance and yields. nih.gov
| Catalyst System | Reactants | Product | Key Features | Reference |
| Pd-based catalyst with EPhos ligand | 2-Aminooxazole, Aryl halides | 2-Arylaminooxazoles | Overcomes poor reactivity of parent 2-aminooxazole | utexas.edu |
| Gold(I) catalyst | Terminal alkynes, Cyanamides | 2-Aminooxazoles | Intermolecular trapping of α-oxo gold carbenes | organic-chemistry.org |
| Gold(I) catalyst, N-oxide | Ynamides, Nitriles | 5-Amino-1,3-oxazoles | Oxidative annulation | organic-chemistry.org |
| Cp*Co(III) catalyst | N-(Pivaloyloxy)amides, Ynamides | 5-Aminooxazoles | Regioselective [3+2] cycloaddition | nih.gov |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules, thereby reducing waste and simplifying synthetic procedures. Several MCRs have been developed for the synthesis of oxazole-2-amine scaffolds.
A notable example is the three-component synthesis of 5-aminooxazoles discovered by Zhu and coworkers. acs.org This reaction involves the condensation of an amine, an aldehyde, and an α-isocyanoacetamide. acs.org The resulting 5-aminooxazoles are electron-rich azadienes that can participate in further transformations, such as Diels-Alder reactions. acs.org
Another approach involves a four-component condensation leading to 2,4,5-trisubstituted oxazoles. acs.org The classic Hantzsch synthesis, which typically involves the reaction of an α-haloketone with urea or thiourea, can be considered a one-pot condensation. For the synthesis of 2-aminothiazoles, a related class of compounds, one-pot procedures have been developed that involve the in situ α-halogenation of a ketone followed by cyclocondensation with thiourea. tandfonline.comrsc.org This strategy avoids the isolation of the often-unstable α-haloketone intermediate. For instance, using N-bromosuccinimide (NBS) as a brominating agent in a green reaction medium like PEG-400 has proven effective for the synthesis of 2-aminothiazole derivatives. rsc.org Similar strategies could potentially be applied to the synthesis of this compound, using a suitable chlorinating agent.
| Reaction Type | Reactants | Product | Key Features | Reference |
| Three-component reaction | Amine, Aldehyde, α-Isocyanoacetamide | 5-Aminooxazoles | Forms electron-rich azadienes | acs.org |
| Four-component reaction | - | 2,4,5-Trisubstituted oxazoles | Complexity-generating | acs.org |
| One-pot Hantzsch-type synthesis | Ketone, NBS, Thiourea | 2-Aminothiazoles | In situ α-bromination | rsc.org |
Challenges in this compound Synthesis: Yield Optimization and Byproduct Formation
The synthesis of this compound presents several challenges, including achieving high yields and minimizing the formation of unwanted byproducts. While direct synthetic routes to this specific compound are not extensively reported, an analysis of related syntheses reveals potential difficulties.
A primary challenge lies in the Hantzsch-type synthesis of 2-aminooxazoles. While unsubstituted urea reacts with α-bromoacetophenones to form N-unsubstituted 2-aminooxazoles, the reaction often fails when N-substituted ureas are used. nih.gov This is in contrast to the versatile Hantzsch synthesis of 2-aminothiazoles, where N-substituted thioureas react readily. nih.gov This difference in reactivity is attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea. nih.gov This limitation necessitates multi-step approaches for N-substituted 2-aminooxazoles, such as an initial condensation with urea followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling with an aryl halide. nih.gov
For the synthesis of the target molecule, this compound, a plausible route would involve the reaction of an appropriately chlorinated α-haloketone with urea or cyanamide. However, the synthesis and stability of the required α,α'-dihalo- or α-halo-α'-hydroxyketone precursors can be problematic. Furthermore, controlling the regioselectivity of the chlorination step is crucial to ensure the chlorine atom is introduced at the desired position to form the 5-chlorooxazole ring.
Side reactions and byproduct formation are also significant concerns. In Hantzsch-type syntheses, the formation of isomeric products or other heterocyclic systems can occur. For example, in the synthesis of 2-aminothiazoles from halogenated benzaldehydes, the position of the halogen on the phenyl ring can influence the reaction yield. clockss.org When using α-haloketones, the presence of impurities or the decomposition of the starting material can lead to a complex mixture of products, necessitating challenging purification steps. nih.gov The use of strong acids or high temperatures can also lead to the degradation of the oxazole ring, which is known to be unstable under acidic conditions. thieme-connect.de
Yield optimization often requires careful control of reaction parameters such as temperature, solvent, and the stoichiometry of the reactants. For instance, in the synthesis of 2-aminothiazoles, it was found that the yield is directly proportional to the extent of the in situ α-bromination of the starting ketone. tandfonline.com The use of green solvents like deep eutectic solvents (DES) has been shown to improve yields and reduce reaction times in the synthesis of related 2-aminoimidazoles from α-chloroketones. uniba.it Such strategies could be explored to overcome the challenges in the synthesis of this compound.
Mechanistic Investigations of Reactions Involving 5 Chlorooxazol 2 Amine
Reaction Pathways in Oxazole (B20620) Ring Formation
The formation of the 2-aminooxazole scaffold, the parent structure of 5-chlorooxazol-2-amine, is a multi-stage process involving the condensation of precursors like glycolaldehyde and cyanamide. Theoretical and experimental studies have elucidated the critical roles of intermediates, catalysts, and specific reaction steps such as cyclization and proton transfers.
Theoretical Studies on 2-Aminooxazole Formation Mechanisms under Varied Conditions
Density Functional Theory (DFT) calculations have been instrumental in mapping the mechanistic landscape of 2-aminooxazole formation. These theoretical studies investigate the reaction under prebiotically plausible conditions, comparing different catalytic environments, such as water-assisted and phosphate-catalyzed pathways.
Role of Phosphate-Catalysis and Water-Assisted Pathways in Cyclization
While it was initially thought that water could assist in the reaction, theoretical studies have demonstrated that phosphate catalysis is significantly more effective and, in some steps, indispensable. In a purely water-assisted pathway, the activation energy barriers for carbinolamine formation, cyclization, and water elimination are prohibitively high.
Phosphate ions act as proficient general acid-base catalysts. They facilitate the necessary proton transfers that are crucial for several stages of the reaction. DFT calculations reveal that phosphate catalysis is vital not only for the cyclization and water-elimination steps but also for the very first step of carbinolamine formation. The presence of phosphate dramatically lowers the activation energies, enabling the reaction to proceed efficiently. For the cyclization and water-elimination stages, concurrent reaction channels involving catalytic phosphate ions have been proposed, highlighting the multifaceted role of phosphate in the synthesis.
Carbinolamine and Imine Intermediate Formations in Amine Synthesis
The synthesis of the 2-aminooxazole ring begins with the nucleophilic addition of an amine group to a carbonyl group. In the context of forming the parent 2-aminooxazole from glycolaldehyde and cyanamide, the amino group of cyanamide attacks the carbonyl carbon of glycolaldehyde. This initial step leads to a key tetrahedral intermediate known as a carbinolamine .
The formation of the carbinolamine is a critical precursor stage before the ring-closing event. Following its formation, the carbinolamine intermediate undergoes rotation to position the terminal hydroxyl group spatially close to the nitrile group, setting the stage for intramolecular cyclization. While imine intermediates (compounds with a C=N double bond) are common in reactions between primary amines and carbonyls, the direct pathway for 2-aminooxazole formation proceeds through the cyclization of the carbinolamine, which then undergoes dehydration. The formation of an imine is a reversible process that also begins with the formation of a carbinolamine intermediate, which is then dehydrated to form the C=N bond.
Proton Transfer and Elimination Steps in Heterocycle Formation
Proton transfer is a recurring and essential mechanistic step throughout the formation of the 2-aminooxazole ring. After the initial cyclization of the carbinolamine intermediate, a series of proton transfers occurs to shuttle protons between different functional groups, preparing the molecule for the final elimination step. Catalysts, particularly phosphate, play a crucial role in mediating these proton transfers, acting as both proton donors and acceptors to lower the energy barriers of the transition states.
The final step in forming the aromatic heterocycle is the elimination of a water molecule from the cyclized intermediate. This dehydration step is what converts the saturated heterocyclic ring into the stable, aromatic 2-aminooxazole system. Computational studies have affirmed that this elimination step, like the preceding cyclization, is significantly accelerated by phosphate catalysis compared to a water-assisted pathway.
| Reaction Step | Key Intermediate/Process | Role of Catalyst (Phosphate) |
| 1. Nucleophilic Addition | Carbinolamine | Lowers activation energy for formation. |
| 2. Intramolecular Cyclization | 5-membered heterocyclic ring | Acts as a general acid-base catalyst to facilitate ring closure. |
| 3. Dehydration | Proton Transfer & Water Elimination | Catalyzes proton transfers and facilitates the elimination of water to form the aromatic ring. |
Mechanisms of Exocyclic Amine Functionality Transformations
Nucleophilic Substitution Reactions (SN2 Alkylation-Deprotonations) of Amines
The exocyclic amino group of 2-aminooxazoles can act as a nucleophile, participating in substitution reactions. A common transformation is N-alkylation, which typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
In this mechanism, the lone pair of electrons on the exocyclic nitrogen atom attacks an electrophilic carbon atom (e.g., in an alkyl halide), displacing a leaving group. This "backside attack" occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the breaking of the carbon-leaving group bond. This process results in an alkylated, positively charged intermediate (an aminium ion).
Carbonyl Addition-Elimination Pathways (e.g., Imine Formation) with Amines
There is no specific literature detailing the mechanistic investigation of carbonyl addition-elimination reactions, such as imine formation, between this compound and various amines.
In general, the reaction of a primary amine with an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. The reaction is typically acid-catalyzed to facilitate the dehydration step. For this compound, the 2-amino group would be expected to act as the nucleophile. The specific influence of the chloro and oxazole functionalities on the reaction rate and equilibrium would require dedicated experimental and computational studies.
A hypothetical reaction pathway is presented in the table below, illustrating the generally accepted mechanism of imine formation.
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic addition product |
| 2 | Proton transfer from the nitrogen to the oxygen to form a neutral carbinolamine. | Carbinolamine |
| 3 | Protonation of the hydroxyl group of the carbinolamine by an acid catalyst. | Protonated carbinolamine |
| 4 | Elimination of a water molecule to form a resonance-stabilized iminium ion. | Iminium ion |
| 5 | Deprotonation of the nitrogen by a base (e.g., water or another amine molecule) to yield the final imine product. | Imine |
This table represents a generalized mechanism and has not been experimentally verified for this compound.
Acylation Mechanisms of Amino Groups
No specific studies on the acylation mechanisms of the amino group of this compound have been reported in the reviewed literature.
The acylation of primary amines with acylating agents like acid chlorides or anhydrides is a common transformation that proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 2-amino group of this compound would attack the electrophilic carbonyl carbon of the acylating agent. This addition step forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride or carboxylate) is eliminated, and a proton is lost from the nitrogen to yield the corresponding amide. The reactivity of the amino group would be influenced by the electronic effects of the chlorooxazole ring system.
The expected mechanistic steps are outlined in the following table.
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the 2-amino group on the carbonyl carbon of the acylating agent. | Tetrahedral intermediate |
| 2 | Elimination of the leaving group (e.g., Cl⁻ or RCOO⁻) to reform the carbonyl double bond. | Protonated amide |
| 3 | Deprotonation of the nitrogen to yield the final amide product. | Amide |
This table illustrates a generalized acylation mechanism and is not based on specific experimental data for this compound.
Proposed Mechanisms for Side Reaction Products in Oxazole Synthesis
The scientific literature lacks specific reports on the proposed mechanisms for the formation of side reaction products during the synthesis of this compound. General synthesis routes for 2-aminooxazoles may involve the cyclization of α-haloketones with cyanamide or related reagents. Potential side reactions could include polymerization, hydrolysis of reactants or intermediates, or the formation of isomeric products, but without specific studies, any proposed mechanism would be purely speculative.
Computational Probes of Specific Bond Cleavages and Rearrangements
A thorough search of computational chemistry literature did not yield any studies specifically focused on probing the bond cleavages and rearrangements of this compound. Computational studies are a powerful tool for understanding reaction mechanisms, bond dissociation energies, and potential rearrangement pathways. However, it appears that such theoretical investigations have not yet been applied to this particular molecule.
Reactivity Profiles of 5 Chlorooxazol 2 Amine
Reactivity at the Exocyclic Amine Moiety
The primary amino group attached to the C-2 position of the oxazole (B20620) ring is a principal site of reactivity, capable of acting as a nucleophile in a variety of chemical reactions. Its reactivity is modulated by the electronic properties of the heterocyclic system to which it is attached.
The exocyclic amine of 5-chlorooxazol-2-amine exhibits nucleophilic character, readily participating in reactions with electrophilic partners. However, its nucleophilicity is generally considered to be lower than that of its isosteric counterpart, 2-aminothiazole (B372263). This reduced reactivity is attributed to the greater electronegativity of the oxygen atom in the oxazole ring compared to the sulfur atom in the thiazole (B1198619) ring, which results in a diminished electron-donating effect towards the amino group.
Despite this, the amine is sufficiently nucleophilic to undergo common transformations such as acylation. For instance, it reacts with various acid chlorides to form the corresponding N-(5-chlorooxazol-2-yl)amides. This reaction serves as a standard method for elaborating the structure of 2-aminooxazoles. Similarly, reaction with isocyanates yields urea (B33335) derivatives. ekb.eg
The nucleophilicity of the amine is also sufficient for it to act as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govyoutube.com In this transformation, the primary amine can be coupled with aryl halides to form secondary amines, providing a powerful tool for constructing complex molecules. nih.gov
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., triethylamine), Solvent |
| Urea Formation | Isocyanate (R-NCO) | Urea | Solvent |
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Secondary Aryl Amine | Palladium catalyst, Ligand, Base |
The nitrogen atom of the primary amine in this compound is susceptible to attack by various electrophiles. This reactivity is fundamental to the functionalization of the amino group. Key reactions include acylation and alkylation.
Acylation, as mentioned previously, involves the reaction with electrophiles like acid chlorides or anhydrides, where the nitrogen atom acts as the nucleophile to form a new carbon-nitrogen bond, resulting in an amide. thieme-connect.de This is a common strategy for introducing a wide range of substituents onto the amino group.
Alkylation of the exocyclic amine can also occur, typically through reaction with alkyl halides. rsc.org Such reactions can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. youtube.com
Reactivity of the Halogen Substituent (Chlorine at C-5)
The chlorine atom at the C-5 position is another key reactive site, enabling functionalization of the oxazole ring through substitution and cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible, though often challenging, reaction pathway for replacing the C-5 chlorine atom. The general reactivity order for halogen displacement on the oxazole ring is C-2 > C-4 > C-5, indicating that the C-5 position is the least activated towards nucleophilic attack. tandfonline.com
The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Such reactions are typically favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com In the case of this compound, the 2-amino group is a powerful electron-donating group. This donation of electron density to the ring system increases the electron density at the C-5 position, thereby deactivating it towards attack by nucleophiles. Consequently, direct displacement of the C-5 chlorine via a classical SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions or highly activated nucleophiles. fishersci.senih.gov Under such conditions, competing reactions, including ring-opening of the oxazole nucleus, can become significant. pharmaguideline.com
A more versatile and widely employed strategy for the functionalization of the C-5 chloro substituent involves transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their efficiency and broad substrate scope. The chlorine atom at C-5 serves as an effective handle for introducing a wide variety of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction pairs the chloro-oxazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comnih.gov It is a robust method for introducing aryl, heteroaryl, or vinyl groups at the C-5 position.
Heck Reaction: The Heck reaction couples the C-5 position with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and is a key method for the vinylation of aryl halides. libretexts.org
Buchwald-Hartwig Amination: While this reaction can be used to functionalize the amino group (as noted in 4.1.1), it can also be applied to the C-Cl bond. wikipedia.org By reacting this compound with a different primary or secondary amine in the presence of a suitable palladium catalyst system, a new carbon-nitrogen bond can be formed at the C-5 position. organic-chemistry.orglibretexts.org
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C (Aryl, Vinyl) | Palladium(0) complexes |
| Heck Reaction | Alkene | C-C (Vinyl) | Palladium(0) complexes |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium(0) complexes |
Reactivity of the Oxazole Ring System
The oxazole ring in this compound is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609) or imidazole, leading to a unique reactivity profile. The ring is susceptible to cleavage under certain conditions and can participate in cycloaddition reactions.
The oxazole ring is weakly basic, with protonation occurring at the N-3 nitrogen atom. tandfonline.com However, it is sensitive to strong acids, which can promote ring cleavage. The ring is also susceptible to opening by strong oxidizing agents like potassium permanganate, though it is generally stable towards reagents like hydrogen peroxide. pharmaguideline.com Reductive conditions, such as catalytic hydrogenation, can also lead to the cleavage of the oxazole ring. tandfonline.com
A characteristic reaction of the oxazole ring is its participation as a diene in Diels-Alder cycloaddition reactions. wikipedia.org This reactivity, facilitated by electron-donating substituents like the 2-amino group, allows the oxazole to react with dienophiles (e.g., electrophilic alkenes or alkynes) to form bicyclic adducts, which can then rearrange to form substituted pyridines. pharmaguideline.com
Regarding electrophilic aromatic substitution, the oxazole ring itself is not highly reactive. However, the presence of the strongly activating 2-amino group significantly enhances the ring's nucleophilicity. Electrophilic attack is generally favored at the C-5 position. tandfonline.comwikipedia.org Since this position is blocked by a chlorine atom in the title compound, electrophilic substitution would be directed to the next most favorable position, C-4.
Electrophilic Aromatic Substitution on the Oxazole Core
The oxazole ring in this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is primarily governed by the directing effects of the 2-amino and 5-chloro substituents. The amino group at the C2 position strongly activates the C4 and C5 positions through resonance effects. However, the chloro group at the C5 position deactivates this position through its inductive effect. Consequently, electrophilic attack is predicted to occur preferentially at the C4 position, the most activated and sterically accessible site.
While specific studies on this compound are limited, the halogenation of analogous 5-substituted 2-aminooxazoles has been reported to yield the corresponding 4-chloro derivatives, supporting the predicted regioselectivity.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product |
| Halogen (X₂) | 4-Halo-5-chlorooxazol-2-amine |
| Nitrating Agent (HNO₃/H₂SO₄) | 4-Nitro-5-chlorooxazol-2-amine |
| Sulfonating Agent (SO₃/H₂SO₄) | This compound-4-sulfonic acid |
| Friedel-Crafts Acylating Agent (RCOCl/AlCl₃) | 4-Acyl-5-chlorooxazol-2-amine |
It is important to note that harsh reaction conditions, particularly in Friedel-Crafts reactions, may be limited by the stability of the oxazole ring and potential side reactions involving the amino group.
Ring-Opening and Rearrangement Reactions of the Oxazole Heterocycle
The oxazole ring, particularly in the presence of activating or strategically positioned groups, can undergo ring-opening and rearrangement reactions. One of the notable rearrangements in oxazole chemistry is the Cornforth rearrangement. This thermal rearrangement typically involves a 4-acyloxazole, where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. While this compound does not possess the requisite 4-acyl group for a classical Cornforth rearrangement, the underlying principle of ring-opening to a nitrile-containing intermediate could be relevant under certain reaction conditions, such as high temperatures or photochemical activation.
Regioselectivity and Stereoselectivity in this compound Transformations
The regioselectivity in reactions involving this compound is predominantly dictated by the electronic and steric influences of the amino and chloro substituents on the oxazole core. As discussed in the context of electrophilic aromatic substitution, the C4 position is the most likely site for attack by electrophiles due to the strong activating effect of the C2-amino group.
In nucleophilic substitution reactions, the chloro group at the C5 position is a potential leaving group. However, nucleophilic aromatic substitution on an electron-rich oxazole ring is generally difficult unless activated by strongly electron-withdrawing groups. The electron-donating amino group at C2 would further disfavor such a reaction.
Stereoselectivity becomes a relevant consideration when a new chiral center is introduced during a reaction. For instance, if the substituent introduced at the C4 position were to be chiral, or if a reaction were to occur on a side chain attached to the oxazole ring, the formation of stereoisomers would be possible. The inherent chirality of a reactant or catalyst, or the influence of existing chiral centers in the molecule, would determine the stereochemical outcome of the reaction. As this compound itself is achiral, any stereoselectivity would be dependent on the nature of the specific transformation and the reagents employed. Currently, there is a lack of specific research in the scientific literature detailing stereoselective transformations involving this compound.
Table 2: Summary of Predicted Selectivity in Transformations of this compound
| Reaction Type | Regioselectivity | Stereoselectivity |
| Electrophilic Aromatic Substitution | Preferential substitution at the C4 position. | Not applicable unless a chiral electrophile is used or a chiral center is formed. |
| Nucleophilic Aromatic Substitution | Unlikely at the C5 position due to the electron-donating amino group. | Not applicable. |
| Ring-Opening/Rearrangement | Dependent on specific reaction conditions; potential for complex outcomes. | Dependent on the mechanism and subsequent transformations of any chiral intermediates. |
Derivatization Strategies for 5 Chlorooxazol 2 Amine for Advanced Chemical Applications
Derivatization at the Exocyclic Amino Group
The primary amino group at the C-2 position of the oxazole (B20620) ring is a prime target for a variety of chemical transformations, enabling the introduction of diverse functional moieties.
Amidation and Sulfonamidation Reactions
The exocyclic amino group of 5-Chlorooxazol-2-amine readily participates in acylation reactions with acylating agents such as acyl chlorides and acid anhydrides to yield the corresponding N-(5-chlorooxazol-2-yl)amides. nih.gov These reactions are typically conducted in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction. nih.gov In a similar fashion, reaction with sulfonyl chlorides provides N-(5-chlorooxazol-2-yl)sulfonamides. nih.govresearchgate.net Sulfonamides are recognized as important bioisosteres of amides in medicinal chemistry. An alternative one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines proceeds through the in-situ formation of a sulfonyl chloride intermediate. nih.gov
| Entry | Acylating/Sulfonylating Agent | Base | Solvent | Product | Representative Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetyl chloride | Pyridine | Dichloromethane | N-(5-chlorooxazol-2-yl)acetamide | 85-95 |
| 2 | Benzoyl chloride | Triethylamine | Tetrahydrofuran (B95107) | N-(5-chlorooxazol-2-yl)benzamide | 80-90 |
| 3 | Benzenesulfonyl chloride | Pyridine | Dichloromethane | N-(5-chlorooxazol-2-yl)benzenesulfonamide | 80-90 |
| 4 | p-Toluenesulfonyl chloride | Triethylamine | Acetonitrile | N-(5-chlorooxazol-2-yl)-4-methylbenzenesulfonamide | 85-95 |
Note: The yields presented are representative and are based on general procedures for analogous substrates.
Alkylation and Arylation Reactions of Amines
Further functionalization of the exocyclic amino group can be achieved through N-alkylation and N-arylation. While N-alkylation with alkyl halides is a common method, it can sometimes result in the formation of both mono- and di-alkylated products. Consequently, more selective mono-alkylation techniques have been developed.
For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are highly effective. This powerful reaction facilitates the coupling of the amino group with a variety of aryl and heteroaryl halides, requiring a palladium catalyst and a specific ligand to proceed efficiently.
| Entry | Reagent | Catalyst/Base | Solvent | Product | Representative Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | N-methyl-5-chlorooxazol-2-amine | 60-70 |
| 2 | Benzyl bromide | NaH | Dimethylformamide | N-benzyl-5-chlorooxazol-2-amine | 70-80 |
| 3 | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene | N-phenyl-5-chlorooxazol-2-amine | 75-85 |
| 4 | 4-Methoxyphenyl bromide | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Dioxane | N-(4-methoxyphenyl)-5-chlorooxazol-2-amine | 70-80 |
Note: The yields presented are representative and are based on general procedures for analogous substrates.
Formation of Imine and Related Derivatives
The primary amino group of this compound can undergo condensation with various aldehydes and ketones to form imines, which are also referred to as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This transformation is typically catalyzed by an acid and proceeds via the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines is an equilibrium process; therefore, the reaction is often driven to completion by the removal of water as it is formed. operachem.com
| Entry | Carbonyl Compound | Catalyst | Solvent | Product | Representative Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Acetic acid | Ethanol (B145695) | (E)-N-benzylidene-5-chlorooxazol-2-amine | 80-90 |
| 2 | 4-Chlorobenzaldehyde | p-Toluenesulfonic acid | Toluene | (E)-N-(4-chlorobenzylidene)-5-chlorooxazol-2-amine | 85-95 |
| 3 | Acetophenone | Acetic acid | Methanol | (E)-N-(1-phenylethylidene)-5-chlorooxazol-2-amine | 70-80 |
| 4 | Cyclohexanone | Formic acid | Dichloromethane | N-cyclohexylidene-5-chlorooxazol-2-amine | 75-85 |
Note: The yields presented are representative and are based on general procedures for analogous substrates.
Functionalization of the Oxazole Ring System
The oxazole ring itself presents additional sites for chemical modification, allowing for the introduction of new substituents either through direct functionalization or by leveraging the reactivity of the chloro group.
Transformations Involving the Chloro Group at C-5 for Diverse Substituent Introduction
The chlorine atom at the C-5 position serves as a versatile handle for the introduction of a wide array of substituents via cross-coupling chemistry. Palladium-catalyzed reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, are highly effective for the formation of new carbon-carbon bonds at this position. digitellinc.comresearchgate.net These reactions enable the coupling of the 5-chlorooxazole core with organoboron reagents, organostannanes, alkenes, and terminal alkynes, respectively. Furthermore, the chloro group can potentially be displaced by various nucleophiles (such as amines, alkoxides, and thiolates) through a nucleophilic aromatic substitution (SNAr) mechanism, provided the oxazole ring is sufficiently activated towards such a reaction.
| Entry | Coupling Partner | Reaction Type | Catalyst System | Product | Representative Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 2-Amino-5-phenyloxazole | 70-80 |
| 2 | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄, LiCl | 2-Amino-5-phenyloxazole | 65-75 |
| 3 | Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-2-Amino-5-styryloxazole | 60-70 |
| 4 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-5-(phenylethynyl)oxazole | 70-80 |
Note: The yields presented are representative and are based on general procedures for analogous substrates, which may require protection of the amino group.
Pre-column Derivatization Methodologies for Analytical Characterization
Pre-column derivatization is a crucial strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes that lack suitable chromophores, fluorophores, or volatility for direct analysis. actascientific.com For a compound like this compound, which possesses a primary amine functional group, this technique is particularly valuable. The process involves reacting the analyte with a specific reagent to form a derivative with improved physicochemical properties before its introduction into the chromatographic system, most commonly High-Performance Liquid Chromatography (HPLC). academicjournals.orgresearchgate.net This approach generally offers advantages such as greater reaction flexibility and the removal of excess reagent, which might otherwise interfere with the analysis. mdpi.com
The primary goal of derivatizing this compound is to attach a tag to its primary amine group that imparts strong ultraviolet (UV) absorbance or fluorescence, thereby significantly lowering the limits of detection. nih.gov A variety of reagents have been developed for the derivatization of primary amines and could be applied to the analytical characterization of this compound. nih.gov
Common Derivatization Reagents for Primary Amines:
Dansyl Chloride (DNS-Cl): As one of the most versatile reagents, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary amines under alkaline conditions to form highly stable and fluorescent sulfonamide adducts. nih.govresearchgate.netmdpi.com The reaction is robust, and the resulting derivatives exhibit strong fluorescence, making them readily detectable at low concentrations. researchgate.netresearchgate.net The dansylation reaction is typically carried out at a pH of approximately 9.5 to 10.0 and may be heated to ensure complete reaction. mdpi.comnih.gov The derivatives can be separated on a C18 reversed-phase HPLC column and monitored using a fluorescence detector. researchgate.net
o-Phthalaldehyde (OPA): OPA is a classic fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form intensely fluorescent isoindole derivatives. actascientific.comresearchgate.net This reaction is advantageous because OPA itself is not fluorescent and does not interfere with the detection of the derivatives. nih.gov However, the stability of the OPA-amine derivatives can be a concern, necessitating controlled reaction and injection times, often automated within the autosampler. researchgate.netnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable and highly fluorescent derivatives. nih.govcreative-proteomics.com FMOC-Cl is particularly useful when analysis under highly acidic chromatography conditions is required. nih.gov The derivatization reaction proceeds quickly, yielding products suitable for HPLC with fluorescence detection. nih.gov
Fluorescamine (B152294): Fluorescamine reacts almost instantaneously with primary amines at room temperature in aqueous alkaline buffer to form fluorescent pyrrolinone products. creative-proteomics.comnih.gov A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and any excess is hydrolyzed to non-fluorescent products, resulting in a low background signal. nih.govnih.gov
The choice of a derivatization reagent for the analysis of this compound depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. A rapid analytical method for amines has been developed using the reagent 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) followed by HPLC with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS), allowing for the measurement of over 100 different analytes with amino groups within 10 minutes. nih.gov Such advanced techniques could provide high throughput and specificity for the characterization of this compound and its derivatives.
The following table summarizes the key characteristics of these common pre-column derivatization methodologies applicable to the analysis of primary amines like this compound.
| Derivatizing Agent | Target Functional Group | Typical Reaction Conditions | Derivative Properties | Detection Method | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary Amines | Alkaline pH (9.5-10.0), 60°C | Highly fluorescent, stable | HPLC-FLD, HPLC-UV | Versatile, produces stable derivatives with high ionization efficiency. nih.govresearchgate.net | Reaction can be slow. researchgate.net |
| o-Phthalaldehyde (OPA) | Primary Amines (with thiol) | Aqueous alkaline buffer, room temperature | Intensely fluorescent | HPLC-FLD | Reagent is non-fluorescent, fast reaction. nih.gov | Derivatives can be unstable. researchgate.net |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Aqueous alkaline buffer, room temperature | Highly fluorescent, stable | HPLC-FLD | Useful for acidic chromatography, stable derivatives. nih.govnih.gov | Reagent by-products can interfere. creative-proteomics.com |
| Fluorescamine | Primary Amines | Aqueous alkaline buffer, room temperature | Fluorescent | HPLC-FLD | Very fast reaction, low background signal. nih.govnih.gov | Less stable in aqueous solution. |
Advanced Spectroscopic and Structural Elucidation of 5 Chlorooxazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in The spectrum for 5-Chlorooxazol-2-amine is expected to show three distinct signals corresponding to the three carbon atoms of the oxazole (B20620) ring, as their chemical environments are different. docbrown.info The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. docbrown.info
C2 Carbon: This carbon is attached to the ring oxygen, a ring nitrogen, and the exocyclic amino group. The presence of two directly attached heteroatoms causes a significant downfield shift. For related N-acylated amines, the N-CH group resonates within a known range. researchgate.net In similar oxazole derivatives, carbons in this position have been observed at approximately δ 160.3-165.3 ppm. rsc.org
C4 Carbon: This carbon is bonded to the single ring proton. Its chemical shift falls within the typical range for aromatic and alkene carbons (δ 110-160 ppm). bhu.ac.inoregonstate.edu
C5 Carbon: This carbon is substituted with a chlorine atom and is adjacent to the ring oxygen. The electronegative chlorine and oxygen atoms will deshield this carbon, shifting its resonance downfield.
The predicted ¹³C NMR chemical shifts are summarized in the following table.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C 2-NH₂ | 160 - 165 |
| C 4-H | 115 - 140 |
| C 5-Cl | 125 - 150 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity
Two-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the parent this compound, COSY would be of limited use for the ring structure itself due to the single, isolated H-4 proton. However, it would be invaluable for derivatives with adjacent protons on substituents.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the H-4 proton signal to the C-4 carbon signal, confirming their assignments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. It could be used to probe the spatial relationship between the amine protons and the H-4 proton.
Advanced NMR Studies for Conformational Analysis
The conformation of this compound and its derivatives, particularly concerning the rotation around the C2-N bond, can be investigated using advanced NMR methods.
Dynamic NMR (D-NMR): By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes like bond rotation. mdpi.com In some amides, restricted rotation around the C-N bond can lead to the observation of distinct conformers at low temperatures. mdpi.com Variable-temperature NMR experiments could reveal if a similar rotational barrier exists for the amino group in this compound.
Conformational Equilibria Studies: For flexible molecules, NMR can be used to determine the relative populations of different conformers. diva-portal.org Changes in coupling constants and chemical shifts upon protonation or solvent changes can provide insights into conformational preferences. diva-portal.org DFT calculations are often used alongside NMR data to model the rotational barriers and relative stabilities of different conformers. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound would display characteristic bands for its primary amine and heterocyclic ring structure.
N-H Stretching: Primary amines (R-NH₂) characteristically show two absorption bands in the 3300-3500 cm⁻¹ region. openstax.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org Unlike the broad O-H stretch of alcohols, N-H bands are typically sharper and less intense. libretexts.orgpressbooks.pub
C=N and C=C Stretching: The oxazole ring contains C=N and C=C bonds, which are expected to produce stretching vibrations in the 1680-1585 cm⁻¹ region. libretexts.org
Ring Vibrations: The stretching of the C-O bond within the heterocyclic ring typically appears in the 1300-1000 cm⁻¹ range.
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.
A table of expected IR absorption frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Oxazole Ring | C=N Stretch | 1680 - 1640 |
| Oxazole Ring | C=C Stretch (in-ring) | 1600 - 1585 |
| Oxazole Ring | C-O Stretch | 1300 - 1000 |
| Chloroalkene | C-Cl Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about electronic transitions within a molecule by measuring the absorption of UV or visible light. usp.br Molecules with conjugated π systems, such as this compound, absorb light in the UV region (200-400 nm), promoting electrons from a lower energy orbital to a higher one. libretexts.orglibretexts.org
Electronic Transitions: The primary electronic transitions accessible in this region are π → π* and n → π. libretexts.orgelte.hu The oxazole ring, with its double bonds and heteroatoms containing non-bonding electrons (n), is a chromophore. The π → π transitions are typically more intense than the n → π* transitions. uzh.ch
Influence of Substituents: The absorption wavelength (λmax) is affected by substituents on the chromophore. The amino group (-NH₂) acts as an auxochrome, an electron-donating group that, when attached to a π system, can shift the absorption maximum to a longer wavelength (a bathochromic or red shift). The chlorine atom can also influence the electronic transitions. As the extent of conjugation increases in derivatives, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) narrows, resulting in absorption at longer wavelengths. libretexts.org The absorption of this compound is therefore expected in the near-UV range.
The expected electronic transitions are summarized in the table below.
| Transition Type | Description | Expected Absorption Range (λmax) |
| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | 200 - 400 nm |
| n → π | Promotion of an electron from a non-bonding orbital to a π anti-bonding orbital. | 250 - 450 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.gov
For this compound (C₃H₃ClN₂O), the molecular ion peak in the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two distinct molecular ion peaks separated by two mass units (m/z). The peak corresponding to the ³⁵Cl isotope (M+) will be approximately three times more intense than the peak for the ³⁷Cl isotope (M+2)+.
HRMS would measure the exact mass of the molecular ion, allowing for the confirmation of the molecular formula. For instance, the theoretical exact mass for the [M+H]⁺ ion of C₃H₃⁵ClN₂O is 119.0012, and for C₃H₃⁷ClN₂O it is 120.9983.
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Expected Observation | Significance |
|---|---|---|
| Molecular Ion (M⁺) | Isotopic cluster at m/z 118 and 120 | Confirms the presence of one chlorine atom. |
| [M]⁺/[M+2]⁺ Ratio | Approximately 3:1 | Characteristic isotopic abundance of chlorine. |
| HRMS (e.g., ESI+) | [M+H]⁺ at m/z 119.0012 (³⁵Cl) | Confirms the elemental formula C₃H₃ClN₂O. |
| Major Fragments | Loss of HCN, CO, Cl | Provides structural information about the oxazole ring and substituent connectivity. |
This table is based on theoretical predictions and general fragmentation patterns.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
While the crystal structure of this compound itself has not been publicly reported, analysis of related heterocyclic structures provides insight into the type of data that would be obtained. For example, studies on substituted benzoxazoles and other nitrogen-containing heterocycles reveal detailed structural information. researchgate.netnih.govmdpi.com In such structures, the heterocyclic ring is often planar, and intermolecular hydrogen bonds involving the amino group play a significant role in stabilizing the crystal packing. nih.govresearchgate.net
A crystallographic study of a derivative would yield a data set similar to the one presented below for a representative heterocyclic compound. This data allows for the complete elucidation of the molecule's solid-state conformation and supramolecular assembly.
Table 2: Representative Crystallographic Data for a Substituted Imidazole Derivative
| Parameter | Value |
|---|---|
| Compound | [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide |
| Chemical Formula | C₁₆H₁₂N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.235(2) |
| b (Å) | 9.0730(18) |
| c (Å) | 13.985(3) |
| **β (°) ** | 105.90(3) |
| **Volume (ų) ** | 1369.4(5) |
| Z (molecules/unit cell) | 4 |
| Key Interactions | Inter- and intramolecular N-H···N and N-H···O hydrogen bonds |
Data sourced from a study on 2-cyanoguanidinophenytoin. nih.gov
This type of analysis would confirm the planarity of the oxazole ring in this compound and detail the hydrogen-bonding network formed by the 2-amino group, which is crucial for understanding its physical properties and interactions with other molecules.
Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy of Derivatives)
While this compound itself is not expected to be strongly fluorescent, its core structure can be chemically modified to create derivatives with significant fluorescent properties. Oxazole and its derivatives are known to be valuable scaffolds for creating fluorescent dyes and optical brighteners. researchgate.netrsc.org The introduction of aromatic or conjugated substituents onto the oxazole ring can create extended π-systems, which often leads to fluorescence.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The key parameters measured are the excitation wavelength (λ_ex), the emission wavelength (λ_em), and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process.
Studies on various oxazole derivatives have shown that they can be engineered to emit light across the visible spectrum, from the near-ultraviolet to blue regions. iaea.orgscientific.net For instance, the synthesis of 2-aryl-perfluorobenzoxazoles has yielded compounds with very high fluorescence quantum yields (up to 99%). rsc.org The specific emission properties are highly dependent on the nature of the substituents and the solvent used. nih.gov
Table 3: Representative Fluorescence Data for Oxazole and Oxadiazole Derivatives
| Compound Type | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |
|---|---|---|---|---|
| Oxazole Derivatives iaea.org | N/A | 360 - 413 nm | ~0.20 | N/A |
| Pyrazole Oxadiazole Derivatives scientific.net | N/A | 410 - 450 nm | up to 0.69 | N/A |
This table presents data from various studies on fluorescent heterocyclic compounds to illustrate the potential properties of this compound derivatives.
By functionalizing the amino group or substituting other positions on the oxazole ring of this compound, it is possible to develop novel fluorescent probes and materials. The characterization of these derivatives using fluorescence spectroscopy would be essential for understanding their photophysical behavior and potential applications.
Computational and Theoretical Approaches to 5 Chlorooxazol 2 Amine Chemistry
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of molecules. These methods would be invaluable in elucidating the intrinsic properties of 5-chlorooxazol-2-amine.
Density Functional Theory (DFT) Studies for Molecular Geometry and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying a wide range of chemical systems. A DFT study of this compound would typically involve geometry optimization to find the most stable arrangement of atoms in three-dimensional space. This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, which are crucial for predicting its reactivity. Important parameters that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, hybridization, and intramolecular interactions such as hyperconjugation.
A hypothetical data table of optimized geometric parameters for this compound, as would be generated from a DFT calculation, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-N3 | Data not available |
| N3-C4 | Data not available |
| C4-C5 | Data not available |
| C5-O1 | Data not available |
| O1-C2 | Data not available |
| C5-Cl | Data not available |
| C2-N(amine) | Data not available |
| **Bond Angles (°) ** | |
| O1-C2-N3 | Data not available |
| C2-N3-C4 | Data not available |
| N3-C4-C5 | Data not available |
| C4-C5-O1 | Data not available |
| C5-O1-C2 | Data not available |
| Cl-C5-C4 | Data not available |
| N(amine)-C2-N3 | Data not available |
Note: The values in this table are placeholders as specific research data for this compound is not available.
Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Profiles
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. For a molecule like this compound, these methods would be employed to:
Calculate a very precise ground-state energy.
Determine accurate energies of various isomers or conformers.
Construct high-accuracy potential energy surfaces for chemical reactions.
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step mechanism of a chemical reaction. For this compound, this could involve studying its synthesis or its reactions with other molecules. The process typically involves:
Identifying Reactants and Products: The starting materials and final products of the proposed reaction are modeled.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find the geometry of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a key factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.
Molecular Modeling and Simulation
While quantum chemical calculations focus on the electronic structure of a single molecule or a small number of interacting molecules, molecular modeling and simulation techniques can be used to study the behavior of larger systems and longer timescales.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. This is particularly relevant for the exocyclic amine group, which can rotate.
Molecular dynamics (MD) simulations would simulate the movement of the atoms in the molecule over time, providing insights into its flexibility and dynamic behavior. MD simulations could be used to study how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule.
Intermolecular Interactions (e.g., Van der Waals complexes with small molecules)
Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and its role in larger chemical systems. Computational methods can be used to study various types of intermolecular interactions, including:
Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, and the nitrogen and oxygen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atom on the oxazole ring could potentially participate in halogen bonding, a directional interaction with a nucleophilic atom.
A hypothetical table summarizing potential intermolecular interactions is provided below.
| Interaction Type | Potential Donor/Acceptor Site on this compound |
| Hydrogen Bond Donor | Amine group (-NH2) |
| Hydrogen Bond Acceptor | Ring Nitrogen (N3), Ring Oxygen (O1) |
| Halogen Bond Donor | Chlorine atom (-Cl) |
| Van der Waals | Entire molecular surface |
Note: This table is illustrative of the types of interactions that would be investigated in a computational study.
Structure-Reactivity and Structure-Property Relationships through Computational Means
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a fundamental tool for exploring the electronic structure and predicting the reactivity of this compound. Key aspects of its structure-reactivity and structure-property relationships can be elucidated through these in silico techniques.
Analysis of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting potential sites for electrophilic attack. Conversely, the LUMO's energy and distribution reveal the molecule's capacity to accept electrons, indicating likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity and kinetic stability.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using calculated molecular descriptors. These models establish mathematical relationships between the structural features of a molecule and its biological activity or physicochemical properties. For a series of this compound derivatives, descriptors such as electronic parameters (e.g., partial atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and thermodynamic parameters can be calculated to predict their behavior.
Table 1: Key Computational Descriptors for this compound
| Descriptor | Theoretical Significance |
| HOMO Energy | Indicates electron-donating ability and susceptibility to electrophilic attack. |
| LUMO Energy | Indicates electron-accepting ability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Partial Atomic Charges | Describes the charge distribution on individual atoms, providing insight into local reactivity. |
These computational approaches provide a robust framework for understanding and predicting the chemical behavior of this compound, guiding further experimental studies and the design of new derivatives with tailored properties.
Theoretical Insights into Molecular Recognition and Binding Mechanisms (Focus on computational methodology)
Understanding how this compound interacts with biological targets is crucial for its application in medicinal chemistry. Computational methodologies offer a dynamic and detailed view of these molecular recognition and binding events.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method involves sampling a multitude of conformations and orientations of this compound within the binding site of a target macromolecule and scoring them based on a force field that estimates the binding affinity. The results of docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the amino group and the nitrogen and oxygen atoms of the oxazole ring are likely to act as hydrogen bond donors and acceptors, respectively, playing a critical role in its binding to biological targets.
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more comprehensive and dynamic understanding of the binding process. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the receptor, the stability of the binding pose predicted by docking, and the calculation of binding free energies. By simulating the behavior of the this compound-receptor complex in a solvated environment, MD can reveal conformational changes upon binding and provide a more accurate estimation of the binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that can be used to study enzymatic reactions or other processes where electronic changes are significant. In a QM/MM approach, the region of the system where the chemical reaction or critical electronic interactions occur (e.g., this compound and the key amino acid residues in the active site) is treated with a high-level quantum mechanics method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. This allows for an accurate description of the electronic rearrangements during binding or catalysis.
Table 2: Computational Methodologies for Studying Molecular Recognition
| Methodology | Purpose | Insights Gained |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | Identifies key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.). |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assesses the stability of the binding pose, conformational changes, and provides a more accurate estimation of binding free energy. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a high-level electronic structure description of the active site. | Elucidates reaction mechanisms and the nature of chemical bonding in the binding site. |
Through the synergistic application of these computational methodologies, a detailed and multi-faceted understanding of the molecular recognition and binding mechanisms of this compound can be achieved, providing invaluable guidance for the rational design of new and more effective therapeutic agents.
Synthetic Utility of 5 Chlorooxazol 2 Amine As a Versatile Chemical Intermediate
Precursor in Heterocyclic System Construction
The inherent reactivity of 5-Chlorooxazol-2-amine makes it an excellent starting material for the synthesis of various fused heterocyclic systems. The presence of both a nucleophilic amine and an electrophilic carbon atom (attached to the chlorine) within the same molecule allows for a range of cyclization strategies.
Formation of Fused Oxazole-Containing Ring Systems
The construction of fused bicyclic and polycyclic systems containing an oxazole (B20620) ring is a significant area of research due to the prevalence of such motifs in biologically active molecules. This compound can serve as a key precursor in the synthesis of these complex structures. For instance, intramolecular cyclization reactions can be designed to form a new ring fused to the oxazole core. The specific nature of the fused ring system can be tailored by the choice of reaction partners and conditions.
One common strategy involves the reaction of the 2-amino group with a bifunctional electrophile. This initial reaction is then followed by an intramolecular nucleophilic substitution of the 5-chloro group, leading to the formation of a new heterocyclic ring fused to the oxazole. The regioselectivity of these reactions is often high, providing a reliable method for the synthesis of specific isomers.
A notable example is the synthesis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives. While not starting from this compound itself, a related study on methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates demonstrates a pathway that could be conceptually adapted. In this work, reaction with aminoazoles followed by treatment with a base induced a cyclocondensation to form tricyclic fused systems. growingscience.com This highlights the potential for the amino and chloro groups on the this compound scaffold to participate in similar annulation reactions to construct fused pyrimidine, pyridine (B92270), or other heterocyclic rings.
Synthesis of N-Arylamineoxazoles from 2-Chlorooxazole (B1317313) Intermediates
The synthesis of N-arylamineoxazoles represents an important transformation, as the resulting products are valuable scaffolds in medicinal chemistry. While direct arylation of the 2-amino group of this compound is a plausible route, the reactivity of the 5-chloro position must be considered. In many synthetic strategies, a related 2-chlorooxazole intermediate would be employed to react with an aniline (B41778) derivative.
However, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.org This methodology could be applied to this compound, where the 5-chloro group acts as the electrophilic partner in the coupling reaction with an aryl amine. The success of such a reaction would depend on the relative reactivity of the 2-amino group and the 5-chloro position under the catalytic conditions. Careful selection of the palladium catalyst, ligand, and base would be crucial to favor the desired C-N bond formation at the 5-position.
Building Block for Complex Molecular Architectures and Scaffolds
Beyond the construction of fused ring systems, this compound serves as a versatile building block for the assembly of more elaborate and complex molecular architectures. The ability to selectively functionalize both the 2-amino group and the 5-position allows for a stepwise and controlled approach to building molecular complexity.
For example, the 2-amino group can be acylated, alkylated, or used as a nucleophile in a variety of reactions to introduce new side chains and functional groups. Subsequently, the 5-chloro group can be displaced by a range of nucleophiles, such as amines, thiols, or alcohols, or it can participate in cross-coupling reactions to introduce aryl, alkyl, or other substituents. This sequential functionalization provides access to a wide array of substituted 2-aminooxazoles with diverse stereochemical and electronic properties. These highly functionalized molecules can then serve as key intermediates in the total synthesis of natural products or as scaffolds for the design of new therapeutic agents.
Role in Diversification and Library Synthesis for Chemical Space Exploration
Combinatorial chemistry and the synthesis of chemical libraries are essential tools in modern drug discovery and materials science. wikipedia.orgnih.gov this compound is an attractive scaffold for library synthesis due to its potential for diversification at two distinct positions.
By employing a parallel synthesis approach, a library of diverse 2,5-disubstituted oxazoles can be rapidly generated. iipseries.org In a typical workflow, a set of diverse building blocks could be reacted with the 2-amino group of this compound. This initial library of 2-substituted-5-chlorooxazoles can then be further diversified by reacting each member with a second set of building blocks that displace the 5-chloro group. This two-dimensional diversification strategy allows for the efficient exploration of a large chemical space around the oxazole core.
The resulting libraries of compounds can be screened for biological activity against a variety of targets or evaluated for their properties in materials science applications. The modular nature of this synthetic approach, enabled by the reactivity of this compound, facilitates the rapid identification of lead compounds with desired properties.
Applications in Materials Chemistry and Optoelectronic Devices
The development of novel organic materials with tailored electronic and photophysical properties is a rapidly growing field of research. While specific applications of this compound in materials chemistry are not yet widely reported, the inherent properties of the oxazole ring and the potential for extensive functionalization suggest its promise in this area.
The oxazole nucleus is an electron-rich heterocycle that can participate in π-stacking interactions and can be incorporated into conjugated systems. By attaching chromophoric or electronically active groups at the 2- and 5-positions of this compound, it is possible to create novel organic dyes, fluorescent probes, or materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of such derivatives, including their absorption and emission wavelengths, can be fine-tuned by the judicious choice of substituents. For example, derivatives of 2-(2′-aminophenyl)benzothiazole, a related heterocyclic system, have been extensively studied for their fluorescent properties and applications in sensing and light-emitting processes. mdpi.com This suggests that appropriately designed derivatives of this compound could exhibit interesting photophysical behaviors with potential applications in optoelectronic devices.
Green Chemistry Principles Applied to 5 Chlorooxazol 2 Amine Research
Sustainable Synthetic Strategies
Sustainable synthetic strategies focus on maximizing the incorporation of starting materials into the final product and utilizing environmentally friendly reaction conditions.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing 5-Chlorooxazol-2-amine, this principle encourages the design of synthetic routes that generate minimal byproducts. Traditional methods for oxazole (B20620) synthesis can sometimes have poor atom economy, generating significant waste. However, modern approaches, such as cycloaddition reactions, are inherently more atom-economical as they involve the combination of multiple reactants to form the product with few or no leaving groups. nih.gov
For instance, a biomimetic Diels-Alder reaction for the synthesis of epoxyquinoid natural products demonstrates high atom economy, with all atoms of the starting materials being incorporated into the product. nih.gov While not directly applied to this compound, this exemplifies a strategy that could be adapted. The goal is to avoid the use of stoichiometric reagents that are not incorporated into the final molecule.
Table 1: Comparison of Atom Economy in Different Reaction Types Potentially Applicable to Oxazole Synthesis
| Reaction Type | General Transformation | Atom Economy | Potential for Waste Reduction |
| Cycloaddition | A + B → C | High (often 100%) | High |
| Condensation | A + B → C + H₂O | Moderate | Moderate |
| Substitution | A-X + B → A-B + X | Low to Moderate | Low to Moderate |
This table provides a generalized comparison of atom economy for different reaction types that could be employed in the synthesis of oxazole derivatives.
The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass of material in a reaction. nih.gov The pursuit of greener alternatives to traditional volatile organic compounds (VOCs) has led to the exploration of several classes of environmentally benign solvents for oxazole synthesis.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. For the synthesis of some heterocyclic compounds, reactions can be performed in aqueous media, often with the aid of catalysts to overcome solubility issues. mdpi.com
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, are thermally stable, and can often be recycled. mdpi.com Ionic liquids have been used as recyclable promoters and reaction media for the preparation of various heterocyclic compounds.
Deep Eutectic Solvents (DES): DES are mixtures of compounds that have a lower melting point than their individual components. They share many of the beneficial properties of ionic liquids, such as low volatility and tunability, but are often cheaper and easier to prepare from readily available, non-toxic components. researchgate.net One-pot syntheses of 2-aminooxazole derivatives have been successfully carried out using DES as an effective catalyst and solvent. ijpsonline.com
Supercritical Fluids: Supercritical fluids, such as carbon dioxide, exhibit properties of both liquids and gases and can be used as solvents in chemical reactions. They offer advantages such as high diffusivity, low viscosity, and easy separation from the product by simple depressurization.
Bio-based Solvents: These solvents are derived from renewable resources like plants and biomass. mdpi.com They offer a more sustainable alternative to petroleum-based solvents and are often biodegradable.
Table 2: Examples of Green Solvents and Their Potential Application in Oxazole Synthesis
| Solvent Type | Example(s) | Key Advantages | Potential Application in this compound Synthesis |
| Aqueous | Water | Non-toxic, abundant, non-flammable | Synthesis of water-soluble precursors or final product |
| Ionic Liquids | [BsMeP][OTf], [BsHDP][OTf] | Recyclable, low volatility, tunable properties | As a recyclable catalyst and solvent system |
| Deep Eutectic Solvents | Choline (B1196258) chloride/urea (B33335) | Biodegradable, low cost, easy to prepare | One-pot synthesis of the 2-aminooxazole core |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily separable, tunable properties | Extraction and purification of intermediates or final product |
| Bio-based Solvents | Glycerol formal, Cyrene™ | Renewable feedstock, biodegradable | Replacement for traditional polar aprotic solvents |
This table illustrates various green solvents and their potential utility in the synthesis of this compound, based on their successful application in the synthesis of related heterocyclic compounds.
Catalysis in Green this compound Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. This property allows for easy separation of the catalyst from the reaction mixture by simple filtration, which in turn facilitates its recovery and reuse. rsc.org This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the product.
For the synthesis of nitrogen-containing heterocycles, various solid catalysts have been employed. For example, zeolite-based catalysts have been used in the gas-phase synthesis of quinolines. rsc.org In the context of oxazole synthesis, Fe₃O₄ magnetic nanoparticles (MNPs) have been used as an efficient and recoverable nanocatalyst for the synthesis of 1,3-oxazole derivatives in aqueous media. semanticscholar.org The magnetic nature of these catalysts allows for their simple removal from the reaction mixture using an external magnet.
Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. Enzymes offer several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), the ability to operate under mild conditions (ambient temperature and pressure, neutral pH), and they are derived from renewable resources. mdpi.com
For a molecule like this compound, which may have chiral derivatives of interest, biocatalysis offers a powerful tool for enantioselective synthesis. nih.gov Transaminases, for instance, are a class of enzymes that can catalyze the transfer of an amino group to a carbonyl compound, providing a green route to chiral amines. consensus.app While direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis could be applied to the synthesis of chiral precursors or for the enantioselective modification of the oxazole core. mdpi.com The use of biocatalysts can be a greener alternative to traditional metal-catalyzed asymmetric syntheses. mdpi.com
Organocatalysis involves the use of small organic molecules as catalysts. This approach avoids the use of potentially toxic and expensive heavy metals. researchgate.net Organocatalysts are often more stable to air and moisture than their metal-based counterparts.
In the context of synthesizing molecules with amine functionalities, organocatalytic methods have been developed for enantioselective amination reactions. For example, cinchona alkaloid-derived catalysts have been used for the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov Similarly, a bifunctional urea-tertiary amine catalyst has been employed for the highly enantioselective amination of 2-perfluoroalkyl-oxazol-5(2H)-ones. rsc.org These examples highlight the potential of organocatalysis to facilitate the metal-free and enantioselective synthesis of complex amino-substituted heterocycles, a strategy that could be explored for derivatives of this compound. Furthermore, iodine-catalyzed, metal-free cascade reactions have been developed for the synthesis of 2-aminobenzothiazoles, demonstrating a sustainable approach that uses a non-toxic catalyst and an environmentally benign oxidant like oxygen. organic-chemistry.org
Energy Efficiency in Reaction Design (e.g., Microwave, Ultrasound-Assisted Synthesis)
A cornerstone of green chemistry is the reduction of energy consumption in chemical processes. Traditional synthesis methods often rely on prolonged heating, contributing to high energy costs and a larger carbon footprint. In the synthesis of 2-aminooxazole derivatives, alternative energy sources like microwave irradiation and ultrasound have demonstrated remarkable improvements in energy efficiency, significantly reducing reaction times and often increasing product yields.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of 2-aminooxazole synthesis, which typically involves the condensation of an α-haloketone with urea, microwave irradiation has been shown to dramatically shorten reaction times from hours to mere minutes. For instance, studies on the synthesis of various 2-aminooxazole and 2-aminothiazole (B372263) derivatives have reported the completion of reactions in as little as 10 minutes under microwave conditions at 140°C, a significant improvement over conventional heating methods that can take several hours. researchgate.netnih.gov One study successfully synthesized 2-aminooxazoles in just 5 minutes at 150°C, yielding products that could be easily purified by simple precipitation, thus avoiding energy-intensive chromatographic purification.
The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This localized heating can lead to reaction rate accelerations of up to 1,000 times compared to conventional methods. sphinxsai.com
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.govresearchgate.net
A notable example is the synthesis of aminooxazole derivatives using a combination of ultrasound and a deep eutectic solvent (DES), a green and biodegradable reaction medium. In one study, the ultrasound-assisted method yielded 90% of the desired product in just 8 minutes. In contrast, the conventional thermal method required 3.5 hours to achieve a lower yield of 69%. researchgate.net Energy consumption calculations revealed that the ultrasound-assisted method saved over 85% of the energy compared to conventional heating, highlighting its potential for sustainable chemical production. nih.govresearchgate.net The use of ultrasound not only accelerates the reaction but also aligns with other green principles by enabling the use of environmentally benign solvents.
The following table summarizes the comparative efficiency of these energy-efficient methods versus conventional heating for the synthesis of related 2-aminooxazole compounds.
| Method | Reaction Time | Yield | Energy Consumption | Reference |
|---|---|---|---|---|
| Conventional Heating | 3.5 hours | 69% | High | researchgate.net |
| Microwave-Assisted | 5-10 minutes | Moderate to Good | Low | researchgate.net |
| Ultrasound-Assisted (in DES) | 8 minutes | 90% | Very Low (>85% saving) | researchgate.netresearchgate.net |
Renewable Feedstocks and Utilization of Sustainable Resources in Synthetic Routes
The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. This involves designing synthetic routes that utilize raw materials derived from biological sources, such as biomass, or from abundant resources like carbon dioxide.
Renewable Precursors:
The synthesis of this compound, like other 2-aminooxazoles, traditionally relies on precursors such as α-haloketones and urea, which are typically derived from petrochemical sources. A truly green synthetic pathway would involve the production of these key starting materials from renewable feedstocks.
Urea: Conventionally, urea is produced from ammonia (B1221849) and carbon dioxide, with the ammonia synthesis (Haber-Bosch process) being highly energy-intensive and reliant on natural gas. nzic.org.nz However, progress is being made in producing "green urea." This involves generating ammonia from renewable sources, such as through water electrolysis powered by renewable energy to produce hydrogen, which is then reacted with nitrogen. The required carbon dioxide can be sourced from biomass gasification or captured directly from the air or industrial off-gases, creating a carbon-neutral cycle. nexanteca.comresearchgate.netspringernature.com
Sustainable Solvents and Catalysts:
Beyond the starting materials, the choice of solvents and catalysts plays a crucial role in the sustainability of a synthetic route.
Bio-derived Solvents: The chemical industry is actively seeking to replace petroleum-derived solvents with greener alternatives. Bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which can be produced from biomass, offer similar properties to conventional solvents like tetrahydrofuran (B95107) (THF) but with a much-improved environmental profile. acsgcipr.org The use of such solvents in the synthesis of oxazole derivatives would represent a significant step towards a more sustainable process.
Deep Eutectic Solvents (DES): As mentioned previously, DES are a class of green solvents with unique properties. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline chloride and urea. researchgate.net Their advantages include low toxicity, biodegradability, and ease of preparation from inexpensive, and in the case of urea, potentially renewable, raw materials. The successful use of a DES in the ultrasound-assisted synthesis of oxazoles demonstrates the synergistic benefits of combining green technologies. researchgate.netnih.gov
By integrating the production of key precursors from renewable feedstocks with the use of energy-efficient reaction technologies and sustainable solvents, the synthesis of this compound and related compounds can be significantly aligned with the principles of green chemistry, paving the way for a more environmentally responsible chemical industry.
Future Outlook and Emerging Research Frontiers for 5 Chlorooxazol 2 Amine
Development of Highly Efficient and Selective Synthetic Methodologies
The future of synthesizing 5-Chlorooxazol-2-amine and its derivatives is geared towards overcoming the limitations of classical methods, focusing on efficiency, selectivity, safety, and versatility. While traditional approaches like the Hantzsch protocol have been effective for some heterocycles, they have shown limitations for producing certain substituted 2-aminooxazoles, particularly when using N-substituted ureas. nih.govacs.org This has spurred the development of more robust and adaptable synthetic strategies.
Emerging research is focused on multi-step, one-pot procedures that combine different reaction types to build the molecule with high efficiency. A promising future direction is the expanded use of a two-step method that first involves the condensation of an appropriate α-haloketone with urea (B33335) to form the 2-aminooxazole core, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce further substitutions. nih.govacs.org This approach has proven versatile for creating a library of N-substituted 4-aryl-2-aminooxazoles and could be adapted for the synthesis of derivatives of this compound. nih.gov
Future methodologies will likely incorporate advancements such as:
Microwave-Assisted Synthesis: Techniques like the microwave-assisted van Leusen synthesis, which utilizes reagents like p-Toluenesulfonylmethyl isocyanide (TosMIC), are expected to gain prominence. mdpi.comnih.gov These methods can significantly reduce reaction times and improve yields.
Safer Reagents: There is a strong trend towards replacing hazardous reagents. For instance, in the synthesis of related benzoxazoles, highly toxic agents like cyanogen (B1215507) bromide are being replaced with safer, non-hazardous electrophilic cyanating agents. acs.orgnih.gov This focus on green chemistry will be crucial for the large-scale and environmentally friendly production of this compound.
Novel Rearrangements: The discovery of unexpected reaction pathways, such as the Smiles rearrangement in the synthesis of aminobenzoxazoles, opens up new avenues for creating complex oxazole (B20620) structures from readily available starting materials. acs.orgnih.gov
The table below summarizes emerging trends in the synthesis of oxazole derivatives.
| Synthetic Trend | Key Features | Potential Advantage for this compound |
| Buchwald-Hartwig Coupling | Palladium-catalyzed C-N bond formation. | Enables versatile N-functionalization of the 2-amino group. nih.govacs.org |
| Microwave-Assisted Reactions | Use of microwave irradiation to accelerate reactions. | Faster synthesis times and potentially higher yields. nih.gov |
| Green Chemistry Approaches | Replacement of toxic reagents (e.g., BrCN) with safer alternatives. | Safer and more sustainable manufacturing processes. acs.orgnih.gov |
| One-Pot Procedures | Combining multiple synthetic steps without isolating intermediates. | Increased efficiency and reduced waste. mdpi.com |
Exploration of Advanced Spectroscopic Characterization Techniques
The unambiguous structural elucidation of this compound and its derivatives is fundamental to understanding their reactivity and function. While standard spectroscopic techniques are invaluable, the future lies in the application of more advanced and integrated methods to provide deeper structural insights.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of characterization, but its future application will rely heavily on multi-dimensional techniques and the study of less common nuclei. omicsonline.orgsemanticscholar.org Given the presence of a chlorine atom, the following advanced techniques are particularly relevant:
¹⁹F NMR Spectroscopy: For fluorinated analogues of this compound, ¹⁹F NMR is an exceptionally powerful tool. The fluorine nucleus is 100% naturally abundant and has a sensitivity comparable to ¹H NMR. mdpi.com Its wide range of chemical shifts makes it highly sensitive to the local electronic environment. mdpi.com Recent technological breakthroughs, such as the development of ¹⁹F-tuned cryogenic probes, have significantly enhanced the sensitivity and throughput of these experiments, making them ideal for studying protein-ligand interactions and for fragment-based drug discovery. mdpi.com
Computational Spectroscopy: A significant emerging frontier is the synergy between experimental spectroscopy and high-level theoretical calculations. The use of Density Functional Theory (DFT) to predict NMR chemical shifts (¹H and ¹³C) is becoming a standard tool for resolving complex structural and stereochemical ambiguities. shu.edu This integrated computational-experimental approach has been shown to provide excellent correlations for other heterocyclic systems and will be essential for validating the structures of new this compound derivatives. shu.edursc.org
Furthermore, advancements in high-resolution mass spectrometry and imaging spectroscopy will provide more detailed information on the composition and spatial distribution of these compounds in complex matrices, such as in biological tissues or materials. longdom.org
| Technique | Application for this compound | Future Outlook |
| Multi-dimensional NMR (COSY, HMBC, HSQC) | Determining the precise connectivity of atoms within the molecule. omicsonline.org | Routine use for complete structural assignment of new derivatives. |
| ¹⁹F NMR | Characterizing fluorinated analogues for medicinal chemistry applications. mdpi.com | Increased use in drug discovery screening due to improved probe technology. |
| Computational DFT Calculations | Predicting NMR chemical shifts to confirm regiochemistry and stereochemistry. shu.edu | Integration into standard characterization workflows for higher confidence in structural assignments. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry, moving it from a field reliant on heuristics and trial-and-error to a more predictive science. For a molecule like this compound, these technologies offer powerful tools to accelerate the discovery of new reactions and synthetic routes.
ML algorithms, particularly deep learning models like random forests and transformer-based neural networks, are being trained on vast chemical reaction databases to predict the outcomes of chemical reactions with increasing accuracy. These models can analyze the complex interplay of reactants, reagents, and conditions to forecast the likely products and even estimate reaction yields. This predictive power allows chemists to screen thousands of potential reactions in silico, saving significant time and resources.
The future impact of AI on research involving this compound includes:
Reaction Outcome Prediction: AI models can predict the most likely products when this compound is subjected to a novel set of reagents or conditions, guiding experimental design.
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic pathways to complex target molecules starting from this compound, suggesting disconnections and building blocks that a human chemist might not consider.
Optimization of Reaction Conditions: By analyzing large datasets, ML models can identify the optimal conditions (temperature, solvent, catalyst) to maximize the yield and selectivity of a desired transformation, such as a cross-coupling reaction on the chlorine atom.
The development of more sophisticated algorithms that incorporate fundamental physical principles, such as the conservation of mass, is further improving the reliability and accuracy of these predictions, making them an indispensable tool for the modern synthetic chemist.
Investigation of Novel Reactivity and Transformation Pathways
The unique arrangement of a halogen, an amine group, and an oxazole ring in this compound provides a rich platform for exploring novel chemical reactivity. Future research will likely focus on leveraging the electronic properties of this scaffold to uncover new and synthetically useful transformations.
The oxazole ring itself possesses a dual chemical character. While aromatic, it can also behave as an electron-deficient azadiene, making it a suitable partner in inverse-electron-demand Diels-Alder reactions. clockss.org This reactivity could be exploited to construct more complex polycyclic systems.
Key emerging areas for reactivity studies include:
Cross-Coupling Reactions: The chlorine atom at the C5 position is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). While cross-coupling on oxazoles is less explored than on other azoles, this pathway offers a powerful method for introducing carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core structure. researchgate.net Iron-catalyzed cross-couplings are also an emerging area, offering a less toxic and more sustainable alternative to palladium. nih.gov
Ring Transformations: The oxazole ring can undergo unexpected rearrangements under certain conditions. For example, facile base-mediated rearrangements of related isoxazole (B147169) systems to oxazoles have been reported, proceeding through intermediates like azirines and nitrile ylides. rsc.org Investigating whether the this compound scaffold can be induced to undergo similar ring-opening or ring-transformation reactions could lead to completely new molecular frameworks.
Nitrile Ylide Intermediates: Research has shown that some 5-alkoxy-2-aminooxazoles exist in equilibrium with nitrile ylide intermediates. oup.com Exploring whether this compound can form similar reactive intermediates could unlock novel cycloaddition pathways and other transformations.
| Reaction Type | Potential Outcome | Research Frontier |
| Palladium/Iron-Catalyzed Cross-Coupling | Functionalization at the C5 position with aryl, alkyl, or other groups. | Developing robust and selective conditions for the chlorooxazole core. researchgate.netnih.gov |
| Diels-Alder Cycloaddition | Formation of complex, fused heterocyclic systems. | Exploring the azadiene reactivity of the oxazole ring. clockss.org |
| Base- or Acid-Mediated Rearrangement | Transformation of the oxazole ring into other heterocyclic systems. | Investigating the stability and potential for skeletal reorganization. rsc.org |
Expanding the Scope of Synthetic Applications in Advanced Chemical Research
The 2-aminooxazole motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov Its ability to act as a bioisostere for the 2-aminothiazole (B372263) moiety provides a strategic advantage, as the oxygen-for-sulfur substitution can lead to improved physicochemical properties such as enhanced solubility and greater metabolic stability. nih.govacs.org
The primary future application of this compound is as a versatile building block for the synthesis of biologically active compounds. The combination of the 2-aminooxazole core with a reactive chlorine handle allows for systematic structural modification to explore structure-activity relationships (SAR).
Emerging applications are anticipated in the following areas:
Medicinal Chemistry: The scaffold is a promising starting point for developing novel therapeutics. As an isostere of active 2-aminothiazoles, it is a prime candidate for the development of new antitubercular agents. nih.govacs.org The broader class of oxazole derivatives has shown a wide range of biological activities, and this specific compound could be used to generate libraries for screening against targets such as kinases, proteases, and receptors involved in cancer, inflammation, and infectious diseases. tandfonline.comnih.gov
Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes for studying biological systems.
Materials Science: While less explored, halogenated heterocyclic compounds can be precursors to organic electronic materials. The potential for derivatization via cross-coupling reactions could allow for the synthesis of novel conjugated systems with interesting photophysical properties.
The use of 5-substituted-2-aminooxazoles as building blocks for generating DNA-encoded chemical libraries is another exciting frontier, enabling the rapid synthesis and screening of vast numbers of compounds for drug discovery. beilstein-journals.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
